1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of heterocyclic compounds with significant biological relevance. These molecules are structurally related to pyrimidine-2,4(1H,3H)-dione (uracil derivatives), which have been extensively studied for antiviral, anticancer, and herbicidal activities . The target compound, 1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, features a thieno[3,2-d]pyrimidine core substituted with two fluorinated aromatic groups. The 4-fluorobenzyl and 2-fluorophenyl moieties likely enhance its metabolic stability and binding affinity to biological targets, such as enzymes or receptors involved in disease pathways.
Properties
Molecular Formula |
C19H12F2N2O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F2N2O2S/c20-13-7-5-12(6-8-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-4-2-1-3-14(15)21/h1-10H,11H2 |
InChI Key |
SWKLCKAHLKAYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in therapeutic applications.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step reactions including cyclization and substitution processes. The specific synthetic route for this compound typically includes the Gewald reaction and subsequent functional group modifications to introduce the fluorobenzyl and fluorophenyl moieties.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For example, in a series of tests using the MDA-MB-435 cancer cell line, the compound showed an IC50 value indicating significant inhibition of cell proliferation.
Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1 | MDA-MB-435 | 9.0 |
| 2 | A549 | 15.5 |
| 3 | HeLa | 20.0 |
| 4 | PC-3 | 12.5 |
The mechanism underlying the antiproliferative effects involves microtubule depolymerization. Compounds similar to this compound have been shown to disrupt microtubule dynamics, which is critical for mitosis and cellular integrity.
Figure 1: Proposed Mechanism of Microtubule Disruption
Microtubule Disruption (Illustration of how thieno derivatives affect microtubule stability)
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Variations in substituent groups significantly impact potency and selectivity. For instance:
- Fluoro Substituents : The presence of fluorine atoms enhances lipophilicity and binding affinity.
- Aromatic Rings : Modifications on the aromatic rings can lead to improved antiproliferative activity by altering electronic properties.
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Fluoro groups | Increased potency |
| Alkyl chains | Variable effects |
| Aromatic modifications | Enhanced selectivity |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- In Vivo Studies : In murine models, treatment with the compound resulted in reduced tumor size and improved survival rates compared to controls.
- Combination Therapy : When combined with established chemotherapeutics, such as paclitaxel, enhanced efficacy was observed, suggesting a synergistic effect.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substitution pattern on the thieno[3,2-d]pyrimidine scaffold critically influences physicochemical and biological properties. Below is a comparative analysis with key analogs:
Key Observations:
- Fluorine Substitution: Dual fluorination in the target compound likely improves bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Oxadiazole vs. Thieno Rings: The oxadiazole-containing analog () has a higher molecular weight and may exhibit stronger π-π stacking interactions in enzyme binding pockets .
- Hydroxyl Groups : Compounds like 3-hydroxy-6-((2-fluorophenyl)thio)pyrimidine-2,4(1H,3H)-dione () prioritize hydrogen bonding but may suffer from rapid clearance due to polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
